2-Pentene, 1-bromo-
Overview
Description
2-Pentene, 1-bromo-: is an organic compound with the molecular formula C5H9Br . It is a brominated derivative of pentene, specifically a bromoalkene. This compound exists in two geometric isomers: the cis (Z) and trans (E) forms. The presence of the bromine atom and the double bond in its structure makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary target of “2-Pentene, 1-bromo-” is the carbon-carbon double bond present in alkenes . The bromine atom in the compound is highly reactive and seeks to form a bond with the carbon atoms in the double bond.
Mode of Action
The interaction of “2-Pentene, 1-bromo-” with its target involves a two-step mechanism. In the first step, the bromine molecule approaches the alkene, and the electron density of the π bond in the alkene repels the electron density in the bromine, polarizing the bromine molecule . This polarization makes the bromine atom closer to the double bond electrophilic. The alkene donates a pair of π electrons to the closer bromine, causing the displacement of the bromine atom that is further away . This forms a cyclic bromonium ion intermediate .
In the second step, both H2O (solvent) and Br- (produced in the first step) are nucleophiles and have a chance to react with the cyclic bromonium ion .
Biochemical Pathways
The reaction of “2-Pentene, 1-bromo-” with alkenes can lead to the formation of vicinal dihalides . This reaction is part of the broader class of addition reactions of alkenes, which are key steps in many biochemical pathways.
Pharmacokinetics
For instance, its molecular weight is 149.03 , which could influence its absorption and distribution in the body.
Result of Action
The result of the action of “2-Pentene, 1-bromo-” is the formation of vicinal dihalides from alkenes . This reaction changes the molecular structure of the alkene, potentially altering its physical and chemical properties.
Action Environment
The action of “2-Pentene, 1-bromo-” can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature and the presence of a solvent . Additionally, the compound’s stability could be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentene, 1-bromo- can be synthesized through the addition of hydrogen bromide (HBr) to 1-pentene. This reaction typically follows Markovnikov’s rule, where the bromine atom attaches to the more substituted carbon atom. The reaction can be carried out under mild conditions, often at room temperature, using a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of 2-pentene, 1-bromo- can involve the bromination of 2-pentene using bromine (Br2) in the presence of a catalyst. This method ensures a high yield and purity of the desired product. The reaction is typically conducted in a controlled environment to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Pentene, 1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Elimination Reactions: Under strong basic conditions, 2-pentene, 1-bromo- can undergo elimination reactions to form pentadienes.
Addition Reactions: The double bond in 2-pentene, 1-bromo- can react with halogens (e.g., Br2) to form dihalides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of pentadienes.
Addition: Formation of vicinal dibromides.
Scientific Research Applications
2-Pentene, 1-bromo- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Used in the preparation of bioactive compounds and drug intermediates.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Chemical Research: Utilized in mechanistic studies and reaction optimization.
Comparison with Similar Compounds
1-Bromo-2-pentene: Another isomer with the bromine atom on the second carbon.
2-Bromo-1-pentene: A positional isomer with the bromine atom on the first carbon.
3-Bromo-2-pentene: A different positional isomer with the bromine atom on the third carbon.
Uniqueness: 2-Pentene, 1-bromo- is unique due to its specific positioning of the bromine atom and the double bond, which influences its reactivity and the types of reactions it can undergo. Its geometric isomers (cis and trans) also exhibit different physical and chemical properties, adding to its versatility in organic synthesis.
Properties
IUPAC Name |
(E)-1-bromopent-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBPZRNURKMEFD-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032587 | |
Record name | (2E)-1-Bromo-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20599-27-3, 7348-71-2 | |
Record name | 2-Pentene, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020599273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-1-Bromo-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2-pentene, predominantly trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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